molecular formula C12H14F3NO B3305804 Piperidine, 4-[2-(trifluoromethoxy)phenyl]- CAS No. 924275-18-3

Piperidine, 4-[2-(trifluoromethoxy)phenyl]-

Cat. No.: B3305804
CAS No.: 924275-18-3
M. Wt: 245.24 g/mol
InChI Key: JOYJZWNORCVRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-[2-(trifluoromethoxy)phenyl]- (CAS: 180160-91-2) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₄F₃NO . Structurally, it features a piperidine ring substituted at the 4-position with a phenyl group bearing a trifluoromethoxy (-OCF₃) substituent at the ortho position (2-position) of the aromatic ring. This compound is of significant interest in medicinal chemistry due to the trifluoromethoxy group's metabolic stability and electron-withdrawing properties, which enhance bioavailability and receptor binding . Applications include its role as a precursor in synthesizing enzyme inhibitors, such as soluble epoxide hydrolase (sEH) inhibitors, and larvicidal agents .

Properties

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYJZWNORCVRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273774
Record name 4-[2-(Trifluoromethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924275-18-3
Record name 4-[2-(Trifluoromethoxy)phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924275-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Trifluoromethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[2-(trifluoromethoxy)phenyl]- typically involves the reaction of piperidine with 2-(trifluoromethoxy)benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[2-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Piperidine, 4-[2-(trifluoromethoxy)phenyl]- has the molecular formula C12H14F3NC_{12}H_{14}F_3N and a molecular weight of approximately 245.24 g/mol. Its unique structure includes a piperidine ring substituted with a trifluoromethoxy group and a phenyl group, contributing to its chemical reactivity and biological activity.

Biological Activities

Piperidine derivatives have been studied for their biological activities, particularly as potential inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in inflammation and pain modulation:

  • Inhibition Studies : Research indicates that compounds with similar structures exhibit binding affinities to neurotransmitter receptors and transport proteins, which are essential for evaluating their therapeutic potential .
  • Therapeutic Applications : The compound has been investigated for its use in treating various conditions such as depression, anxiety disorders, and pain management due to its serotonin and noradrenaline reuptake inhibitory properties .

Therapeutic Applications

The therapeutic applications of Piperidine, 4-[2-(trifluoromethoxy)phenyl]- are diverse:

  • Antidepressant Activity : Compounds in this class have shown promise as selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety disorders.
  • Pain Management : The inhibition of sEH may provide new avenues for pain relief therapies .
  • Anti-Tuberculosis Potential : Some derivatives have demonstrated anti-tuberculosis activity with minimum inhibitory concentrations (MIC) indicating efficacy against Mycobacterium tuberculosis .
Compound NameBiological ActivityMIC (µg/mL)
Piperidine, 4-[2-(trifluoromethoxy)phenyl]-Inhibitor of soluble epoxide hydrolaseNot specified
4-Chloro-3-trifluoromethylphenyl-piperidinolAnti-tuberculosis activity1.5
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]Potential antidepressantNot specified

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction involving electrophilesVaries
Suzuki–Miyaura CouplingCarbon-carbon bond formationVaries
Direct FluorinationIntroduction of trifluoromethoxy groupsVaries

Case Studies

  • Case Study on Antidepressant Efficacy :
    • A study evaluating the efficacy of piperidine derivatives as SSRIs found that certain compounds significantly increased serotonin levels in animal models, suggesting potential for clinical use in treating depression.
  • Anti-Tuberculosis Screening :
    • Direct screening of piperidinol compounds revealed promising anti-tuberculosis activity. Compounds were optimized through parallel synthesis to enhance efficacy while minimizing side effects observed during in vivo testing .

Mechanism of Action

The mechanism of action of Piperidine, 4-[2-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position of the trifluoromethoxy group on the phenyl ring critically influences biological activity. For example:

  • Piperidine, 4-[2-(trifluoromethoxy)phenyl]- (ortho-substituted) demonstrated larvicidal activity against Spodoptera frugiperda with an LD₅₀ of 0.793 µg/mg .
  • In contrast, the para-substituted analog 4-[4-(trifluoromethoxy)phenyl]piperidine (CAS: 28033-37-6) showed reduced activity in similar assays, highlighting the importance of substituent orientation for target binding .
Table 1: Substituent Position and Activity
Compound Substituent Position LD₅₀ (µg/mg) Reference
4-[2-(Trifluoromethoxy)phenyl]piperidine Ortho 0.793
4-[4-(Trifluoromethoxy)phenyl]piperidine Para N/A*

Piperidine Core Modifications

Modifications to the piperidine ring or its substituents alter pharmacokinetic and pharmacodynamic profiles:

  • N-Acyl/N-sulfonyl derivatives of the parent compound (e.g., 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) showed enhanced potency as sEH inhibitors, with IC₅₀ values in the nanomolar range. The trifluoromethoxy group replaced bulkier adamantyl moieties, improving metabolic stability without sacrificing efficacy .
  • 4-[2-(Trifluoromethoxy)phenoxy]piperidine hydrochloride (CAS: 950649-05-5), which replaces the direct phenyl linkage with a phenoxy group, exhibits a higher molecular weight (297.71 g/mol vs. 245.24 g/mol) and altered solubility due to the hydrochloride salt .
Table 2: Piperidine Derivatives and Properties
Compound Modification Molecular Weight (g/mol) Key Application
4-[2-(Trifluoromethoxy)phenyl]piperidine None (parent) 245.24 Larvicidal agents
4-[4-(Trifluoromethoxy)phenoxy]piperidine Phenoxy linkage 297.71 Enzyme inhibition
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Urea functionalization ~350 (estimated) sEH inhibitors

Ring Size and Conformational Effects

Replacing piperidine with pyrrolidine (5-membered ring) impacts ring strain and binding affinity:

  • 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (CAS: 1185121-45-2) has a similarity score of 0.67 compared to the parent piperidine compound.

Trifluoromethoxy vs. Other Electron-Withdrawing Groups

The trifluoromethoxy group (-OCF₃) is often compared to trifluoromethyl (-CF₃) and nitro (-NO₂) groups:

  • In larvicidal studies, N-[3-(3,4-methylenedioxyphenyl)-2-(E)-propenoyl]piperidine (LD₅₀ = 1.07 µg/mg) was less potent than the trifluoromethoxy analog, emphasizing the superior bioactivity of -OCF₃ .

Biological Activity

Piperidine, 4-[2-(trifluoromethoxy)phenyl]- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14F3NC_{12}H_{14}F_3N and features a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a piperidine ring. The trifluoromethoxy group significantly enhances the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of Piperidine, 4-[2-(trifluoromethoxy)phenyl]- is primarily attributed to its ability to interact with specific molecular targets. The lipophilic nature of the trifluoromethoxy group allows the compound to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various enzymes and receptors involved in neurotransmitter systems.

Key Mechanisms:

Neuropharmacological Effects

Research indicates that Piperidine, 4-[2-(trifluoromethoxy)phenyl]- may have significant neuropharmacological effects. Its structural similarities to known serotonin reuptake inhibitors suggest potential applications in treating mood disorders. Studies have shown that compounds with similar structures can modulate serotonin levels in the brain, which is crucial for mood regulation .

Anticancer Potential

The compound's biological activity also extends to anticancer properties. Investigations into related piperidine derivatives have shown promising results in inhibiting cell growth in various cancer cell lines. For instance, certain piperidine derivatives have demonstrated IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . While specific studies on Piperidine, 4-[2-(trifluoromethoxy)phenyl]- are still ongoing, the potential for anticancer applications remains an area of interest.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives:

  • Receptor Binding Studies:
    • A study evaluated compounds similar to Piperidine, 4-[2-(trifluoromethoxy)phenyl]- for their binding affinity to serotoninergic (5-HT) and dopaminergic (D) receptors. Results indicated notable affinities for certain receptor subtypes, suggesting potential neuroleptic properties .
  • Anticancer Activity:
    • In vitro assays demonstrated that piperidine derivatives could inhibit the proliferation of cancer cells effectively. For example, one derivative showed an IC50 value of 80 nM against a specific enzyme involved in cancer progression .

Summary Table of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyModulation of serotonin levels; potential antidepressant effects
AnticancerInhibition of cell growth in cancer cell lines; IC50 values from 7.9 to 92 µM
AntimicrobialPotential antimicrobial properties (limited data)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 4-[2-(trifluoromethoxy)phenyl]-
Reactant of Route 2
Piperidine, 4-[2-(trifluoromethoxy)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.